molecular formula C14H9ClFN B1490058 2-(4-Chlorophenyl)-2-(4-fluorophenyl)acetonitrile CAS No. 84554-21-2

2-(4-Chlorophenyl)-2-(4-fluorophenyl)acetonitrile

Cat. No. B1490058
CAS RN: 84554-21-2
M. Wt: 245.68 g/mol
InChI Key: JEGBIVCKZOIQPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Chlorophenyl)-2-(4-fluorophenyl)acetonitrile, also known as 2-CPA, is an organic compound with a wide range of applications in the scientific research field. It is a colorless, crystalline solid with a molecular weight of 257.57 g/mol. 2-CPA has been found to have a variety of biological activities, including antimicrobial and antifungal activity, and has been used in the synthesis of a variety of compounds.

Scientific Research Applications

Analytical Chemistry

Acetonitrile is extensively used in analytical applications such as standard preparations , electrochemistry , sample preparations , and as chromatography solvents . It’s also utilized for crystallization and purification processes in laboratories .

Organic Synthesis

Acetonitrile derivatives serve as important intermediates in organic synthesis. They are involved in the development of new methods for synthesizing a variety of important compounds .

Electrochemical Synthesis

Recent advances include the use of acetonitrile in electrochemical synthesis, providing nitrile-containing products through methods like hydrofunctionalization of alkynes and cascade radical cyclization .

Catalysis

In catalysis, acetonitrile and its derivatives can act as versatile amino sources. For example, they are used in copper-catalyzed electrochemical oxidation processes to form N-phenylacetamide and N-benzylacetamides .

properties

IUPAC Name

2-(4-chlorophenyl)-2-(4-fluorophenyl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClFN/c15-12-5-1-10(2-6-12)14(9-17)11-3-7-13(16)8-4-11/h1-8,14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEGBIVCKZOIQPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C#N)C2=CC=C(C=C2)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Chlorophenyl)-2-(4-fluorophenyl)acetonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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